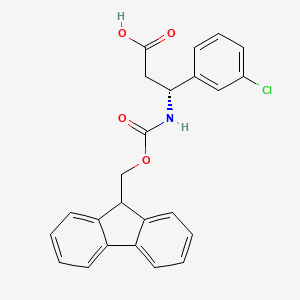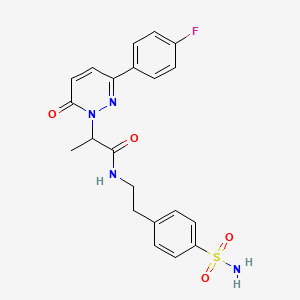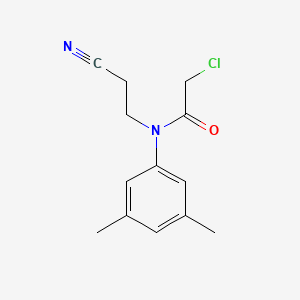
1-Bromo-4-(difluoromethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Bromo-4-(difluoromethyl)cyclohexane" is not directly mentioned in the provided papers, but the papers do discuss various brominated cyclohexane derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These papers provide insights into the behavior of brominated cyclohexanes, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated cyclohexane derivatives is often achieved through reactions involving bromination agents and cyclohexane precursors. For instance, the intramolecular bromo-amination of cyclohexadiene aminal leads to the asymmetric synthesis of (-)-gamma-lycorane, demonstrating the selectivity in functionalizing cyclohexane rings . Additionally, the reaction of trans-4,5-dibromo-cis-1,2-cyclohexanedicarboxylic anhydride with sulfur tetrafluoride and HF indicates a method for substituting bromine atoms with fluorine, which could be relevant for synthesizing difluoromethylated cyclohexanes .
Molecular Structure Analysis
The structure of brominated cyclohexanes can vary significantly depending on the position and number of substituents. For example, all-cis 1,2,3,4,5,6-hexafluorocyclohexane exhibits a high molecular dipole due to the clustering of electronegative fluorine atoms, which could be analogous to the facial polarity that might be observed in "this compound" . The interconversion study of trans-1,4-dibromo-1,4-dicyanocyclohexane also provides insights into the dynamic behavior of substituted cyclohexanes, which could be relevant for understanding the conformational preferences of the compound .
Chemical Reactions Analysis
Brominated cyclohexanes can undergo various chemical reactions, including further bromination, interconversion between different conformations, and reactions with other nucleophiles. The kinetics of bromonium transfer reactions to acceptor alkenes, as well as the formation of cyclic ethers and dibromides, are discussed, which could be relevant to understanding the reactivity of "this compound" . The synthesis of highly substituted cyclohexanes also highlights the influence of proximity effects on reactivity, which may be significant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated cyclohexanes are influenced by their molecular structure. The presence of bromine and other substituents can affect properties such as dipole moment, boiling point, and reactivity. The study of polyfluoro-1,2-epoxycyclohexanes provides information on the preparation and properties of polyfluorinated cyclohexanes, which could be extrapolated to understand the properties of "this compound" .
Wissenschaftliche Forschungsanwendungen
Fluorination of Aldehydes
- 1-Bromo-4-(difluoromethyl)cyclohexane has been used in the fluorination of unsaturated aldehydes, where it reacts with sulfur tetrafluoride (SF4) in the presence of KF at 20°C, leading to difluoromethyl-substituted compounds (Haas, Plümer, & Schiller, 1985).
Kinetics of Bromonium Ion Transfer
- The substance has been studied for its role in the kinetics of bromonium ion transfer reactions, providing insights into the reaction mechanisms and rates of such processes (Neverov & Brown, 1998).
Synthesis of Complex Compounds
- It's involved in complex synthesis processes like the reaction with sulfur tetrafluoride and HF, leading to fluorination of carbonyl groups and substitution of bromine atoms with fluorine, as part of producing intricate organic compounds (Dmowski, Nowak, Jones, & Thönnessen, 1996).
Asymmetric Synthesis
- The compound is used in asymmetric synthesis processes, particularly in discriminating between two olefins in a cyclohexane system (Fujioka, Murai, Ohba, Hirose, & Kita, 2006).
Structural Characterization and Thermal Stability
- It has been used in studies focusing on the structural characterization and thermal stability of brominated flame retardants, revealing insights into the thermal sensitivity and interconversion of isomers (Arsenault et al., 2008).
Reactions with Enol Ethers of Cyclic Ketones
- Research has explored its reactions with methyl and trimethylsilyl ethers of cyclopentanone and cyclohexanone enols, leading to the formation of various ketone compounds (Dmowski & Ignatowska, 2003).
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound, “1-Bromo-4-methylcyclohexane”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it may cause skin irritation, serious eye irritation, and respiratory system toxicity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-4-(difluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2/c8-6-3-1-5(2-4-6)7(9)10/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGBADGWCSQWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)
![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)


![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)



![methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B3016937.png)
![1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3016938.png)